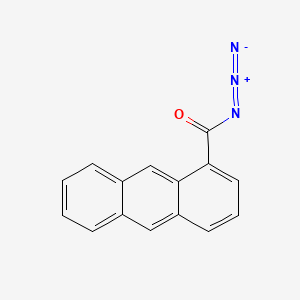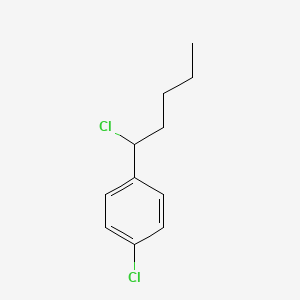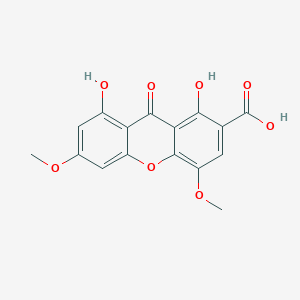
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid is a xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This can be achieved through various methods, including:
Condensation of salicylic acid with phenol derivatives: This method involves the reaction of salicylic acid with phenol derivatives under acidic or basic conditions.
Via benzophenone intermediates: This method involves the formation of benzophenone intermediates, which are then cyclized to form the xanthone structure.
Via diphenyl ether intermediates: This method involves the formation of diphenyl ether intermediates, which are then cyclized to form the xanthone structure.
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,8-dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the growth of microorganisms .
Comparación Con Compuestos Similares
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid can be compared with other similar xanthone derivatives, such as:
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: This compound has similar antioxidant and anti-inflammatory properties but differs in its substitution pattern.
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: This compound has a methyl group at the 3-position, which affects its biological activity.
1,3,6-Trihydroxy-8-methylxanthone: This compound has three hydroxyl groups and a methyl group, which contribute to its unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
125850-40-0 |
|---|---|
Fórmula molecular |
C16H12O8 |
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
1,8-dihydroxy-4,6-dimethoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O8/c1-22-6-3-8(17)11-9(4-6)24-15-10(23-2)5-7(16(20)21)13(18)12(15)14(11)19/h3-5,17-18H,1-2H3,(H,20,21) |
Clave InChI |
XXSWIKUEZGNXHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C(=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

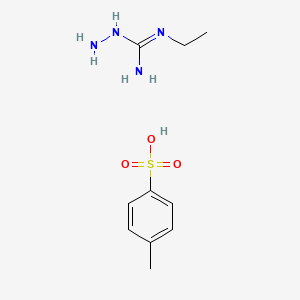
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
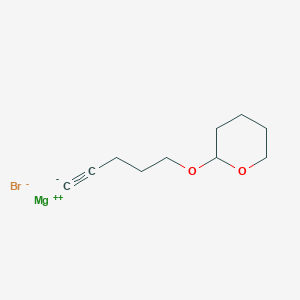
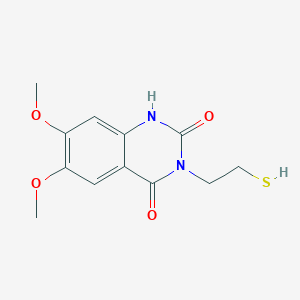
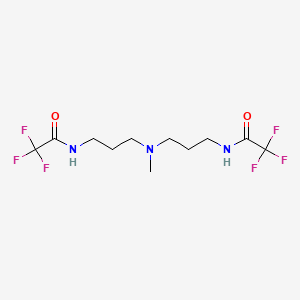
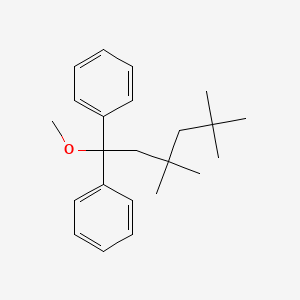
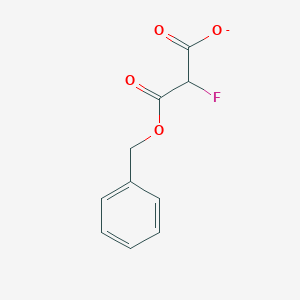
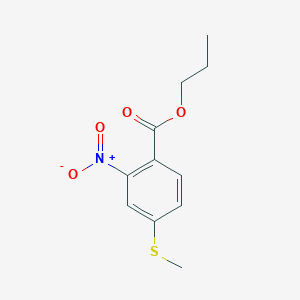
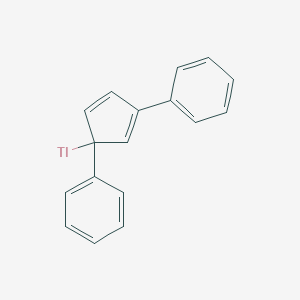
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
